Cadmium;nitric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

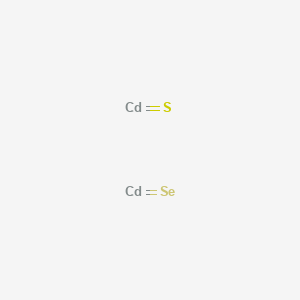

Cadmium is a transition metal with the chemical symbol Cd, located in the d-block and group 12 of the periodic table. It has an atomic number of 48 and an atomic mass of 112.411 g/mol. Cadmium was discovered in Germany in 1817 by Friedrich Strohmeyer. It is commonly used in nickel-cadmium batteries, electroplating, and as a pigment in paints. Cadmium is highly toxic and should be handled with great caution .

Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. It is commonly used in the production of fertilizers, explosives, and in various industrial processes. Nitric acid is a powerful oxidizing agent and can react with a wide range of metals, including cadmium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

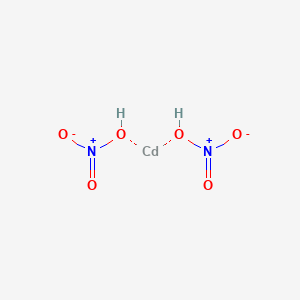

Cadmium nitrate can be prepared by reacting cadmium metal with nitric acid. The reaction is as follows: [ \text{Cd} + 4\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + 2\text{NO}_2 + 2\text{H}_2\text{O} ] This reaction involves the dissolution of cadmium metal in nitric acid, producing cadmium nitrate, nitrogen dioxide, and water .

Industrial Production Methods

In industrial settings, cadmium nitrate is produced by dissolving cadmium oxide or cadmium carbonate in nitric acid. The reaction with cadmium oxide is as follows: [ \text{CdO} + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{H}_2\text{O} ] Similarly, the reaction with cadmium carbonate is: [ \text{CdCO}_3 + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] These reactions are typically carried out under controlled conditions to ensure the complete dissolution of the cadmium compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Cadmium nitrate undergoes various chemical reactions, including:

Oxidation: Cadmium can be oxidized to form cadmium oxide.

Reduction: Cadmium nitrate can be reduced to cadmium metal.

Substitution: Cadmium nitrate can react with other compounds to form different cadmium salts.

Common Reagents and Conditions

Oxidation: Cadmium reacts with oxygen to form cadmium oxide[ 2\text{Cd} + \text{O}_2 \rightarrow 2\text{CdO} ]

Reduction: Cadmium nitrate can be reduced using hydrogen gas[ \text{Cd(NO}_3\text{)}_2 + 3\text{H}_2 \rightarrow \text{Cd} + 2\text{HNO}_3 + 2\text{H}_2\text{O} ]

Wissenschaftliche Forschungsanwendungen

Cadmium nitrate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its toxic effects on living organisms and its role in environmental pollution.

Medicine: Investigated for its potential use in cancer treatment and other medical applications.

Industry: Used in the production of pigments, batteries, and other industrial products

Wirkmechanismus

Cadmium exerts its toxic effects by interfering with various cellular processes. It can bind to proteins and enzymes, disrupting their normal function. Cadmium also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various signaling pathways involved in cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Cadmium nitrate can be compared with other cadmium compounds, such as cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds share similar properties and applications but differ in their chemical reactivity and solubility. For example:

Cadmium chloride: More soluble in water and commonly used in electroplating.

Cadmium sulfate: Used in the production of pigments and as a stabilizer in plastics.

Cadmium oxide: Used in the production of nickel-cadmium batteries and as a catalyst in chemical reactions

Cadmium nitrate is unique in its ability to act as a strong oxidizing agent and its use in specific industrial and research applications.

Eigenschaften

IUPAC Name |

cadmium;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUFYSTEGTOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044504 |

Source

|

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-94-7 |

Source

|

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)